3-Methylthietane-3-carboxylic acid
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Overview
Description
3-Methylthietane-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids. It features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the sulfur atom in the ring structure imparts unique chemical properties to the compound, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylthietane-3-carboxylic acid can be synthesized through several methods, including:
Oxidation of Thietane Derivatives: One common method involves the oxidation of thietane derivatives using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under acidic or basic conditions to yield the corresponding carboxylic acid
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where thietane derivatives are oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methylthietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Alcohols: Formed through reduction.
Acid Chlorides: Formed through substitution with thionyl chloride.
Scientific Research Applications
3-Methylthietane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Methylthietane-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect metabolic pathways, including those involved in oxidative stress and inflammation
Comparison with Similar Compounds
Thietane-3-carboxylic acid: Lacks the methyl group at the 3-position.
2-Methylthietane-3-carboxylic acid: Has a methyl group at the 2-position instead of the 3-position.
Thiophene-3-carboxylic acid: Contains a five-membered ring with sulfur instead of a four-membered ring .
Uniqueness: 3-Methylthietane-3-carboxylic acid is unique due to its specific ring structure and the position of the methyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
3-methylthietane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNWQGSKLASHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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